Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-10(2,3)17-9(15)14-7-11(8-14)4-12(16,5-11)6-13/h16H,4-5,7-8H2,1-3H3 |
InChI Key |
TXYMYCYMLUCFON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#N)O |
Origin of Product |
United States |
Biological Activity
Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1374658-94-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.28 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 1374658-94-2 |
| Physical State | Solid |
Synthesis
The synthesis of this compound has been achieved through various efficient methods, often involving the reaction of suitable precursors under controlled conditions to yield high-purity products. Notably, synthetic routes have been developed that allow for the scalable production of this compound, facilitating further research into its biological activity .
Pharmacological Properties
Research indicates that compounds containing the azaspiro structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays have shown promising results, indicating potential anti-cancer properties that warrant further exploration .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways, leading to altered cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds in the azaspiro series:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of azaspiro compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a potential role for tert-butyl 6-cyano derivatives in antibiotic development .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines showed that azaspiro compounds could induce apoptosis, highlighting their potential as anti-cancer agents .
Comparison with Similar Compounds
Research Findings and Case Studies
- Spirocyclic Intermediates () : The 6-oxo and 6,6-disubstituted derivatives are highlighted for their role in fragment-based drug discovery, enabling rapid diversification .
- Etherification () : tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via SN2 reactions, demonstrating the scaffold’s adaptability .
- Sulfonylation () : tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate was prepared in 40% yield, showcasing hydroxyl group reactivity .
Q & A
Basic: What are the common synthetic strategies for preparing tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?
The synthesis typically involves functionalization of the spirocyclic core. A key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is often used, as demonstrated in a reaction with 1,1,3-tribromo-2,2-dimethylcyclopropane under GP3 conditions, yielding the title compound in 98% purity after chromatography . Alternative routes employ reductive amination or nucleophilic substitution to introduce substituents like cyano and hydroxyl groups, with careful optimization of reaction stoichiometry and temperature to minimize side products .
Basic: How are structural ambiguities resolved in spirocyclic compounds like this?
X-ray crystallography using SHELX programs (e.g., SHELXL/SHELXS) is the gold standard for resolving stereochemistry and bond connectivity . For rapid characterization, and NMR are critical: coupling constants (-values) distinguish axial/equatorial substituents, while HRMS (EI) confirms molecular weight and fragmentation patterns .
Basic: What safety protocols are recommended for handling this compound?
Due to potential irritancy (H315, H319), PPE including nitrile gloves, lab coats, and safety goggles are mandatory. Storage should be in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl ester or cyano group. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced: How can stereochemical outcomes be controlled during spirocycle synthesis?
Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective synthesis. For example, LiAlH-mediated reduction of sulfinamide intermediates followed by NaH-driven cyclization achieves >90% enantiomeric excess (e.e.), as confirmed by optical rotation ([α]) and chiral HPLC . Computational modeling (DFT) further predicts transition-state geometries to guide reagent selection.
Advanced: What analytical methods differentiate hydroxyl vs. keto tautomers in this compound?
IR spectroscopy identifies O–H stretches (~3200–3600 cm) and C=O bands (~1700 cm). NMR in DMSO-d reveals exchangeable hydroxyl protons as broad singlets (~5 ppm), while ketones show no such signals. Dynamic NMR can also detect tautomerization kinetics under variable temperatures .
Advanced: How do substituents (e.g., cyano, hydroxyl) impact solubility and reactivity?
The hydroxyl group enhances aqueous solubility via hydrogen bonding, while the cyano group increases lipophilicity (logP ~1.2). Reactivity-wise, the hydroxyl can undergo Mitsunobu reactions or oxidation to ketones, whereas the cyano group is susceptible to hydrolysis to carboxylic acids under acidic conditions .
Advanced: What strategies optimize yield in large-scale syntheses (>100 g)?
A hydroxide-facilitated alkylation protocol (e.g., using 3,3-bis(bromomethyl)oxetane) achieves 87% yield at 100 g scale. Key optimizations include slow reagent addition to control exotherms and gradient chromatography (15–100% EtO/pentane) for purification .
Advanced: How are conflicting spectral data (e.g., NMR shifts) reconciled?
Contradictions often arise from solvent effects or impurities. For example, tert-butyl protons may shift upfield in CDCl vs. DMSO-d. Spiking with authentic standards or 2D NMR (COSY, HSQC) resolves overlaps. HRMS isotopic patterns further confirm molecular integrity .
Advanced: What mechanistic insights explain the formation of the azaspiro core?
The spirocyclization likely proceeds via a Baldwin-rule-compliant 5-endo-trig pathway, where nucleophilic attack of the amine on a ketone or alkyl halide forms the azetidine ring. DFT studies suggest that strain in the cyclobutane ring is mitigated by conjugation with the tert-butyl carboxylate .
Advanced: How does this compound compare to related spirocyclic analogs in biological assays?
Comparative studies show that the 6-cyano-6-hydroxy substitution enhances kinase inhibition (IC ~50 nM) vs. 6-methyl or 6-bromo analogs, likely due to hydrogen bonding with ATP-binding pockets. However, metabolic stability in hepatocyte assays is reduced compared to non-polar derivatives .
Advanced: What in silico tools predict the compound’s ADMET properties?
Software like Schrödinger’s QikProp estimates moderate permeability (Caco-2 P ~300 nm/s) and CYP3A4 inhibition risk. MD simulations reveal that the spirocyclic core reduces conformational flexibility, improving target binding but limiting blood-brain barrier penetration .
Advanced: How are enantiomers separated and characterized?
Chiral stationary-phase HPLC (e.g., Chiralpak IA) with hexane/IPA eluents resolves enantiomers. Absolute configuration is assigned via X-ray anomalous scattering or comparison of experimental/computed circular dichroism spectra .
Advanced: What are understudied applications of this compound?
Emerging uses include as a rigid linker in PROTACs (protein degradation targeting chimeras), where the spirocycle’s conformational restraint improves ternary complex formation. It also serves as a precursor for -labeled PET tracers via nucleophilic aromatic substitution .
Basic: What storage conditions prevent degradation?
Store under argon at 2–8°C in amber vials to prevent photolysis of the cyano group. Periodic NMR checks (every 6 months) monitor for ester hydrolysis or hydroxyl oxidation .
Advanced: How are reaction byproducts minimized in multi-step syntheses?
Byproducts like over-reduced amines (from LiAlH) are suppressed using stoichiometric control (≤2.0 eq) and low temperatures (−78°C). Quenching with Rochelle salt removes residual Al salts, improving HPLC purity to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
